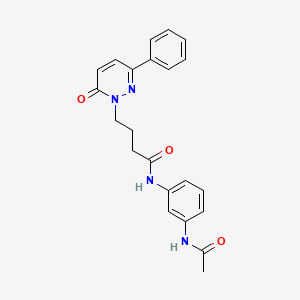![molecular formula C21H22N2O4S B2943361 8-(benzenesulfonyl)-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine CAS No. 895639-76-6](/img/structure/B2943361.png)
8-(benzenesulfonyl)-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(benzenesulfonyl)-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods. In
Scientific Research Applications
Quinoline and Its Derivatives in Research
Anticorrosive Materials : Quinoline derivatives have shown effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This property makes them valuable in developing anticorrosive materials for industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).
Central Nervous System (CNS) Acting Drugs : Heterocycles with nitrogen, sulfur, and oxygen atoms, including quinoline derivatives, have been identified as potential lead molecules for synthesizing compounds with CNS activity. These compounds could range from depression treatments to convulsion management (S. Saganuwan, 2017).
Biomedical and Industrial Applications : Modifications to the quinoxaline structure, a relative of quinoline, have led to a wide variety of biomedical applications, such as antimicrobial activities and chronic and metabolic diseases treatment. These compounds showcase the versatility of quinoline derivatives in both medical and industrial fields (J. A. Pereira et al., 2015).
Antimicrobial Agents : Derivatives of quinoline have been explored for their antimicrobial properties, addressing the urgent need for new substances with antimicrobial properties due to global spread and antimicrobial resistance. Research has focused on understanding the mechanisms of action of cymenes as antimicrobial agents, with p-cymene being a major constituent of plant extracts used in traditional medicines for their antimicrobial effects (A. Marchese et al., 2017).
properties
IUPAC Name |
8-(benzenesulfonyl)-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-3-23(4-2)21-16-12-18-19(27-11-10-26-18)13-17(16)22-14-20(21)28(24,25)15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPDMAZMPJQZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=NC2=CC3=C(C=C21)OCCO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2943279.png)
![3-Ethoxy-4[(2-pyridin-2-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B2943280.png)
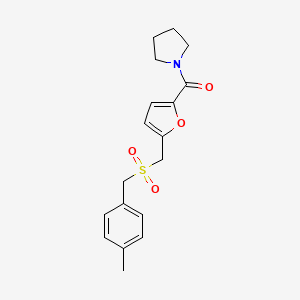
![2-[(Thien-2-ylmethyl)amino]nicotinonitrile](/img/structure/B2943285.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2943286.png)

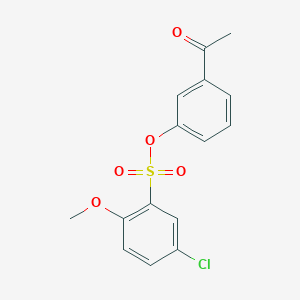

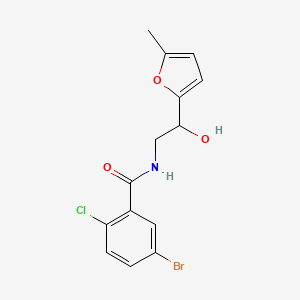
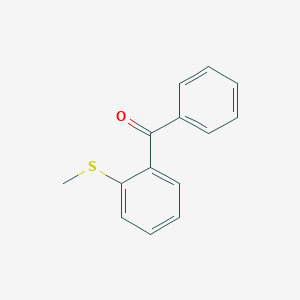


![2-cinnamyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2943300.png)
